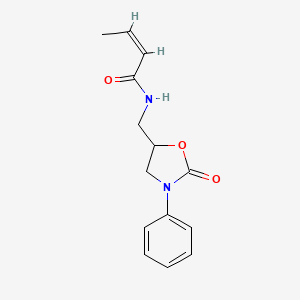

(Z)-N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)but-2-enamide

Description

(Z)-N-((2-Oxo-3-phenyloxazolidin-5-yl)methyl)but-2-enamide is a synthetic compound featuring a phenyl-substituted oxazolidinone core linked to a but-2-enamide group via a methyl bridge. The Z-configuration of the double bond in the butenamide moiety confers distinct stereoelectronic properties, which may influence its biological activity and physicochemical behavior.

Properties

IUPAC Name |

(Z)-N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]but-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3/c1-2-6-13(17)15-9-12-10-16(14(18)19-12)11-7-4-3-5-8-11/h2-8,12H,9-10H2,1H3,(H,15,17)/b6-2- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JADLCSZXLGYZPH-KXFIGUGUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC(=O)NCC1CN(C(=O)O1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\C(=O)NCC1CN(C(=O)O1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)but-2-enamide typically involves the reaction of a suitable oxazolidinone derivative with a but-2-enamide precursor. The reaction conditions may include the use of a base such as sodium hydride or potassium carbonate, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually carried out under inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional steps such as purification by recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)but-2-enamide can undergo various chemical reactions including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the oxazolidinone ring to other functional groups.

Substitution: The phenyl group or other substituents can be replaced by different groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) or organometallic compounds (Grignard reagents) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)but-2-enamide can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.

Biology

The compound may exhibit biological activity, making it a candidate for studies in pharmacology and toxicology. It could be tested for antimicrobial, antiviral, or anticancer properties.

Medicine

In medicinal chemistry, derivatives of oxazolidinones are often explored for their potential as therapeutic agents. This compound could be investigated for its efficacy in treating various diseases.

Industry

Industrially, (Z)-N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)but-2-enamide might be used in the production of pharmaceuticals, agrochemicals, or specialty chemicals.

Mechanism of Action

The mechanism of action of (Z)-N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)but-2-enamide would depend on its specific biological activity. Generally, oxazolidinones exert their effects by inhibiting protein synthesis in bacteria, binding to the bacterial ribosome. The exact molecular targets and pathways would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Core Structural Variations

The oxazolidinone core in the target compound differentiates it from quinoline- or quinazoline-based analogs prevalent in the literature. For example:

- Quinazoline derivatives (e.g., [(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-(dimethylamino)but-2-enamide) possess planar aromatic cores that enhance π-π stacking interactions with biological targets, whereas the oxazolidinone ring introduces rigidity and hydrogen-bonding capacity via its carbonyl group .

- Quinoline-based compounds (e.g., (E/Z)-N-(3-cyano-4-(3-ethynylphenylamino)-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-4-(piperidin-1-yl)-but-2-enamide) leverage nitrogen-rich heterocycles for kinase inhibition, a mechanism less likely for oxazolidinones .

Table 1: Core Structure Comparison

| Compound Class | Core Structure | Key Features |

|---|---|---|

| Target Compound | Oxazolidinone | Rigid, H-bond donor/acceptor |

| Quinazoline Derivatives | Quinazoline | Planar, π-π interactions |

| Quinoline Derivatives | Quinoline | Nitrogen-rich, kinase-targeting potential |

Substituent Effects on the But-2-enamide Group

The but-2-enamide moiety is a common feature, but substituents on this group vary significantly:

- Dimethylamino substituents (e.g., in Example 176: (E/Z)-N-(4-(3-chloro-4-fluorophenylamino)-3-cyano-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-4-(dimethylamino)-but-2-enamide) enhance solubility due to the basic amine, whereas the target compound’s phenyloxazolidinone group may reduce solubility but improve target specificity .

Table 2: Substituent Impact on Properties

Stereochemical Considerations

The Z-configuration in the target compound’s butenamide contrasts with E/Z mixtures reported in patent examples (e.g., Example 175 and 176). Stereochemistry influences bioactivity; for instance, E-isomers may adopt extended conformations favorable for binding, whereas Z-isomers could restrict rotational freedom, altering potency .

Biological Activity

(Z)-N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)but-2-enamide is a synthetic organic compound classified within the oxazolidinone family. This class of compounds is renowned for its diverse biological activities, particularly in medicinal chemistry, where they serve as precursors for the development of new therapeutic agents. The compound's unique structure and potential biological applications warrant a thorough examination of its biological activity, including antimicrobial, antiviral, and anticancer properties.

Chemical Structure and Properties

- IUPAC Name : (Z)-N-[(2-oxo-3-phenyloxazolidin-5-yl)methyl]but-2-enamide

- Molecular Formula : C₁₄H₁₆N₂O₃

- Molecular Weight : 260.29 g/mol

- CAS Number : 954590-40-0

Antimicrobial Properties

Research indicates that oxazolidinones, including (Z)-N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)but-2-enamide, exhibit significant antimicrobial activity. The mechanism of action typically involves inhibition of protein synthesis in bacteria by binding to the ribosomal RNA of the bacterial ribosome. This action disrupts the translation process, leading to bacterial cell death.

Anticancer Activity

Preliminary studies suggest that this compound may also possess anticancer properties. In vitro assays have shown that derivatives of oxazolidinones can inhibit the proliferation of various cancer cell lines. For instance, studies have demonstrated that certain oxazolidinone derivatives exhibit IC₅₀ values in the low micromolar range against human breast cancer cell lines such as MCF-7 and MDA-MB-231, indicating potent antiproliferative effects.

Cytotoxicity Studies

A comparative analysis was conducted to evaluate the cytotoxic effects of (Z)-N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)but-2-enamide on different cell lines. The results are summarized in the following table:

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| (Z)-N... | MCF-7 | 5.02 |

| (Z)-N... | MDA-MB-231 | 15.24 |

| Etoposide | MCF-7 | >50 |

| Etoposide | MDA-MB-231 | >50 |

The data indicate that (Z)-N... exhibits significantly lower IC₅₀ values compared to etoposide, a standard chemotherapeutic agent, suggesting enhanced efficacy in inhibiting cancer cell growth.

The mode of action for this compound appears to be linked to its structural features that influence gene expression related to biofilm formation and cellular proliferation. Further experimental studies are needed to elucidate the specific molecular targets and pathways involved.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of (Z)-N... within its class, a comparison with other known oxazolidinones is helpful:

| Compound | Activity Type | IC₅₀ (µM) | Notes |

|---|---|---|---|

| Linezolid | Antibacterial | 0.5 | Effective against Gram-positive bacteria |

| Tedizolid | Antibacterial | 0.25 | Similar profile but improved pharmacokinetics |

| (Z)-N... | Anticancer | 5.02 | Potential for further development |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.